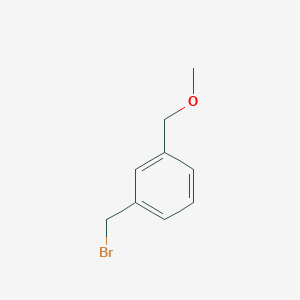

1-(Bromomethyl)-3-(methoxymethyl)benzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-3-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-3-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGVAPLBALXXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125604-03-7 | |

| Record name | 1-(bromomethyl)-3-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

A Dual-Protocol Technical Guide for Medicinal Chemistry Applications[1][2]

Executive Summary

This technical guide details the synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7), a critical bifunctional linker used in fragment-based drug discovery (FBDD) and the synthesis of macrocyclic peptides.[1][2] The molecule features two distinct electrophilic sites: a highly reactive benzyl bromide and a chemically inert methyl ether.[2]

This guide presents two validated protocols:

-

The Direct Desymmetrization Protocol: A statistical nucleophilic substitution ideal for rapid, large-scale access using inexpensive starting materials.[1][2]

-

The Stepwise High-Fidelity Protocol: A linear route via alcohol bromination, designed for applications requiring >98% purity with minimal chromatographic difficulty.[1][2]

Part 1: Strategic Analysis & Retosynthesis[1][2]

The synthesis hinges on the desymmetrization of a meta-substituted benzene core.[1][2] The primary challenge is preventing double-substitution (formation of the bis-ether) or over-bromination, depending on the direction of synthesis.[1]

Retrosynthetic Logic

-

Path A (Direct): Nucleophilic attack of methoxide on

-dibromo-m-xylene.[1][2] -

Path B (Stepwise): Bromination of 3-(methoxymethyl)benzyl alcohol.[1][2]

Figure 1: Retrosynthetic disconnection showing the two primary access routes.[1]

Part 2: Protocol A - Direct Desymmetrization (Scalable)

Objective: Rapid synthesis of the target from cheap

1. Reaction Mechanism

The reaction is an irreversible

2. Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 1.0 | Substrate | Dissolve in THF/MeOH (4:1) | |

| Sodium Methoxide (NaOMe) | 0.95 | Nucleophile | Use 25% wt solution in MeOH |

| THF (Anhydrous) | Solvent | Medium | Solubilizes the dibromide |

3. Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with

-dibromo-m-xylene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -10°C using an ice/salt bath. -

Controlled Addition: Charge the addition funnel with NaOMe (0.95 equiv) diluted in MeOH (1:1 v/v with THF to prevent precipitation).

-

Reaction: Allow the mixture to stir at 0°C for 4 hours, then warm to room temperature over 1 hour.

-

Quench: Quench with saturated aqueous

solution. -

Workup:

-

Purification: The crude residue contains ~50% product, ~25% starting material, and ~25% bis-ether.[1][2]

Yield Expectation: 45–55% isolated yield.

Part 3: Protocol B - Stepwise High-Fidelity (High Purity)

Objective: Synthesis of high-purity material avoiding difficult separations. Best For: Late-stage medicinal chemistry where purity is paramount.[1][2]

1. Precursor Synthesis

Start with 3-(methoxymethyl)benzyl alcohol .[1][2] If not commercially available, this can be prepared by mono-methylation of 1,3-phenylenedimethanol (using NaH/MeI, 1.0 eq) followed by chromatographic separation, which is easier than separating the bromides due to the polarity difference of the alcohols.[1]

2. Bromination Protocol

This step converts the remaining benzyl alcohol to a benzyl bromide using Phosphorus Tribromide (

| Reagent | Equiv.[1][2][4][5] | Role |

| 3-(Methoxymethyl)benzyl alcohol | 1.0 | Substrate |

| Phosphorus Tribromide ( | 0.4 | Brominating Agent |

| Dichloromethane (DCM) | Solvent | Solvent |

3. Step-by-Step Procedure

-

Setup: Oven-dry a round-bottom flask. Flush with Argon.

-

Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0°C .

-

Bromination: Add

(0.4 equiv, 1.2 eq of Br atoms) dropwise via syringe.[2]-

Observation: The reaction may turn slightly yellow.[2]

-

-

Kinetics: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the alcohol spot will disappear; the bromide is less polar).[2]

-

Quench: Pour the mixture carefully onto ice/water. Caution:

hydrolysis is exothermic and generates HBr gas.[1][2] -

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc 98:2) or short-path distillation if scale allows.[1][2]

Yield Expectation: 85–92% isolated yield.

Part 4: Process Analytics & Validation

NMR Characterization (400 MHz,

)

The success of the synthesis is validated by the loss of symmetry in the aromatic region and the appearance of two distinct benzylic signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.40 | Multiplet | 4H | Benzene Ring |

| Benzyl Bromide | 4.49 | Singlet | 2H | |

| Benzyl Ether | 4.45 | Singlet | 2H | |

| Methoxy | 3.40 | Singlet | 3H |

Note: The two benzylic singlets are very close (~0.04 ppm difference).[2] High-field NMR or 2D HSQC is recommended for definitive assignment if peaks overlap.[1][2]

Safety & Stability

-

Lachrymator: Both the starting dibromide and the product are potent lachrymators (tear gas agents).[2] All operations, including weighing and rotovap venting, must occur in a functioning fume hood.[2]

-

Storage: Store at 2–8°C under inert gas. Benzyl bromides degrade slowly to produce HBr, which turns the material pink/brown.[2] Add a stabilizer (Silver wool or

) for long-term storage.[1][2]

References

-

Direct Bromomethylation Strategies

-

Nucleophilic Substitution on Benzyl Bromides

-

Bromination of Benzyl Alcohols

-

Physical Properties & Safety

Sources

- 1. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. zenodo.org [zenodo.org]

- 6. pure.uva.nl [pure.uva.nl]

- 7. EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators - Google Patents [patents.google.com]

Whitepaper: A Comprehensive Guide to the Synthesis of 1-(Bromomethyl)-3-methoxybenzene from 3-Methoxybenzyl Alcohol

Abstract

This technical guide provides an in-depth protocol for the synthesis of 1-(bromomethyl)-3-methoxybenzene, a valuable building block in pharmaceutical and materials science research.[1] The synthesis is achieved through the bromination of 3-methoxybenzyl alcohol. This document details the selection of an optimal synthetic strategy, focusing on the use of phosphorus tribromide (PBr₃) to ensure a high-yield, high-purity conversion via a controlled S(_N)2 mechanism. We present a complete, step-by-step experimental protocol, methods for product purification and characterization, a thorough analysis of safety and handling procedures, and a troubleshooting guide. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for the preparation of this key synthetic intermediate.

Introduction

1-(Bromomethyl)-3-methoxybenzene, also known as 3-methoxybenzyl bromide or 3-(bromomethyl)anisole, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a methoxy group that influences the electronic properties of the aromatic ring. This combination makes it a crucial intermediate for introducing the 3-methoxybenzyl moiety into more complex molecular architectures, a common motif in pharmacologically active compounds and advanced materials.[1]

This guide focuses on a robust and reproducible synthesis from the commercially available precursor, 3-methoxybenzyl alcohol. The primary transformation is the substitution of the benzylic hydroxyl group with a bromine atom. While several reagents can accomplish this, our selected methodology prioritizes reaction control, minimization of side products, and operational safety.

Note on Nomenclature: The starting material, 3-methoxybenzyl alcohol, is converted to 1-(bromomethyl)-3-methoxybenzene. The user-specified topic "Synthesis of 1-(Bromomethyl)-3-(methoxymethyl)benzene" appears to contain a typographical error, as this would imply a different starting material. This guide addresses the direct and logical conversion.

Synthetic Strategy and Mechanistic Considerations

Rationale for Reagent Selection: Phosphorus Tribromide (PBr₃)

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. For primary and secondary alcohols, including benzylic systems like 3-methoxybenzyl alcohol, several reagents are viable. However, the choice of reagent is critical for ensuring high yield and preventing unwanted side reactions.

-

Hydrobromic Acid (HBr): While effective, HBr typically reacts with alcohols under strongly acidic conditions. For benzylic alcohols, the mechanism can have significant S(_N)1 character, proceeding through a resonance-stabilized benzylic carbocation.[3][4] While the methoxy group would further stabilize this intermediate, the high acidity and potential for side reactions make it a less controlled option for high-purity synthesis.

-

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into the corresponding bromides under milder conditions.[5][6] The reaction proceeds via a clean S(N)2 mechanism, which crucially avoids the formation of discrete carbocation intermediates.[7] This prevents potential rearrangements (though not a major risk for this specific substrate) and offers greater predictability.[6] For these reasons, PBr₃ is the reagent of choice for this guide.

Reaction Mechanism

The bromination of 3-methoxybenzyl alcohol with PBr₃ follows a well-established two-step S(N)2 pathway.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkyldibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into an excellent leaving group (-OPBr₂).

-

Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step, or from another PBr₃ molecule, then acts as a nucleophile. It attacks the benzylic carbon from the backside in a concerted S(N)2 displacement, breaking the C-O bond and forming the C-Br bond.

This mechanistic pathway ensures a clean conversion with minimal byproducts, provided the reaction is performed under appropriate anhydrous conditions.

Experimental Protocol

Materials and Equipment

Reagents:

-

3-Methoxybenzyl alcohol (≥98% purity)

-

Phosphorus tribromide (PBr₃) (≥99% purity)

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

Data Presentation: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Methoxybenzyl alcohol | 138.16 | 0.10 | 1.0 | 13.82 g |

| Phosphorus tribromide (PBr₃) | 270.69 | 0.04 | 0.4 | 10.83 g (4.0 mL) |

| Anhydrous Diethyl Ether | - | - | - | 200 mL |

Note: PBr₃ has three bromine atoms available for reaction. Stoichiometrically, 0.33 equivalents are sufficient. Using a slight excess (0.4 eq) ensures complete conversion of the alcohol.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 500 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Dissolve 3-methoxybenzyl alcohol (13.82 g, 0.10 mol) in 150 mL of anhydrous diethyl ether and add it to the flask. Begin stirring under a nitrogen atmosphere.

-

PBr₃ Addition: Slowly add phosphorus tribromide (10.83 g, 0.04 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot (3-methoxybenzyl alcohol) indicates completion.

Work-up and Purification

-

Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Stir until all the ice has melted. This hydrolyzes any remaining PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

100 mL of cold water

-

100 mL of saturated NaHCO₃ solution (to neutralize any acidic byproducts like HBr). Caution: CO₂ evolution may occur.

-

100 mL of brine.

-

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to pale yellow liquid, can be purified by vacuum distillation (Boiling Point: ~122 °C/12 mmHg) to yield high-purity 1-(bromomethyl)-3-methoxybenzene.[2]

Characterization and Data Analysis

The identity and purity of the synthesized 1-(bromomethyl)-3-methoxybenzene should be confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm.

-

δ 159.9 (Ar-C-O)

-

δ 139.5 (Ar-C-CH₂Br)

-

δ 129.8 (Ar-CH)

-

δ 120.5 (Ar-CH)

-

δ 114.5 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 55.3 (-OCH₃)

-

δ 33.5 (-CH₂Br)

-

-

Mass Spectrometry (MS): The mass spectrum is expected to show characteristic molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of a molecule containing one bromine atom. For C₈H₉BrO, the expected m/z would be ~200 and ~202.

Safety, Handling, and Waste Disposal

Reagent-Specific Hazards

-

Phosphorus Tribromide (PBr₃): PBr₃ is a highly corrosive and toxic substance.[10] It reacts violently with water, producing corrosive hydrogen bromide (HBr) gas and phosphorous acid.[11] Contact can cause severe skin and eye burns, and inhalation may cause respiratory irritation.[10][12][13] All handling must be done under an inert, dry atmosphere.

-

Hydrogen Bromide (HBr): HBr gas is corrosive and toxic if inhaled, causing irritation to the respiratory system.[14][15] Exposure limits are regulated by OSHA and NIOSH.[16]

-

Diethyl Ether: Highly flammable and volatile.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a flame-resistant lab coat.[10][12][17]

-

Ventilation: All operations involving PBr₃ and HBr must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[11][17]

-

Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried before use to prevent the violent reaction of PBr₃ with moisture.[17]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[12]

Waste Disposal

-

All liquid and solid waste containing bromine must be collected in a designated hazardous waste container for halogenated organic compounds.

-

Never quench PBr₃ with water in a closed container.

-

Neutralize acidic aqueous layers with sodium bicarbonate before disposal, in accordance with local environmental regulations.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(Bromomethyl)-3-methoxybenzene.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure a slight excess of PBr₃ (0.4 eq) is used. Monitor the reaction via TLC until the starting material is consumed. |

| Moisture contamination. | PBr₃ reacts with water. Ensure all glassware is oven-dried and use an anhydrous solvent. | |

| Product loss during work-up. | Ensure careful separation of layers. Perform back-extraction of the aqueous layer if significant product loss is suspected. | |

| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0-5 °C) during the addition of PBr₃ to minimize potential side reactions. |

| Product Decomposes During Distillation | Overheating. | Use a high-vacuum system to lower the boiling point. Ensure the distillation apparatus is clean to avoid catalytic decomposition. |

Conclusion

The synthesis of 1-(bromomethyl)-3-methoxybenzene from 3-methoxybenzyl alcohol using phosphorus tribromide is a reliable and efficient method suitable for laboratory-scale production. The S(_N)2 pathway ensures a clean conversion with high yields, avoiding the complications associated with carbocation-mediated reactions. Adherence to strict anhydrous conditions and rigorous safety protocols, particularly when handling phosphorus tribromide, is paramount for the successful and safe execution of this procedure. The resulting product is a high-purity intermediate, ready for use in a wide array of applications in drug discovery and chemical synthesis.

References

- Phosphorous (III) Bromide - Safety Data Sheet. (n.d.).

- Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. (2024, August 7). Interscan Corporation.

- Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Safety Data Sheet: phosphorus tribromide. (n.d.). Chemos GmbH & Co.KG.

- PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - Phosphorus tribromide for synthesis. (n.d.). Merck Millipore.

- Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. (2024, August 1).

- Safety Data Sheet - Hydrogen bromide - SDS EU (Reach Annex II). (n.d.). Air Liquide.

- Safety Data Sheet Product Identifier: HYDROGEN BROMIDE. (n.d.). Cloudfront.net.

- Hydrogen Bromide HBr Safety Data Sheet SDS P4605. (n.d.). Holston Gases.

- Supporting information for various bis(Bromomethyl)benzene compounds. (n.d.). The Royal Society of Chemistry.

- Synthesis of 1,3,5-tris(cyanomethyl)benzene. (n.d.).

-

Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. Retrieved from [Link]

- An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (2025). BenchChem.

- Supporting Information for synthesis of 1-(bromomethyl)-3-hexylbenzene. (n.d.). The Royal Society of Chemistry.

- 1-(bromomethyl)-3-(methoxymethyl)benzene. (n.d.). PubChemLite.

- Order of Reactivity of Benzyl Alcohol Derivatives towards Nucleophilic Substitution with HBr. (2026, January 2). Filo.

-

Synthesis of 3-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Which of the following para-substituted benzyl alcohols reacts fastest with HBr? (2017, February 15). Chemistry Stack Exchange. Retrieved from [Link]

- Synthesis method of m-methoxy benzyl alcohol. (n.d.). Google Patents.

-

Alcohol Reactions - HBr, PBr3, SOCl2. (2021, May 25). The Organic Chemistry Tutor. Retrieved from [Link]

- Reactions of HBr with aromatic side chain alcohols and aromatic ethers. (n.d.). Indian Academy of Sciences.

- Method for purifying a bromine compound. (n.d.). Google Patents.

-

Preparation of 3-methoxybenzyl alcohol. (2018, September 30). PrepChem.com. Retrieved from [Link]

-

PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. Retrieved from [Link]

-

Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

- Common side reactions of PBr3 with alcohols and how to avoid them. (2025). BenchChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(Bromomethyl)-3-methoxybenzene | 874-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemos.de [chemos.de]

- 12. nj.gov [nj.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. gas-sensing.com [gas-sensing.com]

- 15. holstongases.com [holstongases.com]

- 16. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 17. prochemonline.com [prochemonline.com]

Structural Elucidation and Nomenclature of C9H11BrO Isomers

Executive Summary: The "One-to-Many" Isomer Challenge

In drug discovery and organic synthesis, the molecular formula C9H11BrO represents a critical structural scaffold. However, a single IUPAC name cannot be assigned to this formula without structural disambiguation.

This guide addresses the two distinct chemical classes defined by this formula:

-

The Halohydrins: Specifically 2-bromo-1-phenylpropan-1-ol , a vital chiral building block in the synthesis of phenethylamine-class therapeutics.[1]

-

The Ethers: Such as (3-bromopropoxy)benzene , often used as linker motifs in medicinal chemistry.[1]

Critical Note on Formula Precision: Researchers often confuse C9H11BrO (Alcohol/Ether) with C9H9BrO (Ketone).[1]

-

C9H9BrO: 2-Bromo-1-phenylpropan-1-one (

-bromopropiophenone).[1][2][3] -

C9H11BrO: 2-Bromo-1-phenylpropan-1-ol (The reduction product of the ketone).[1]

This guide focuses on the C9H11BrO (Alcohol) series due to its stereochemical complexity and relevance in asymmetric synthesis.

Structural Elucidation & Degrees of Unsaturation[1]

Before assigning nomenclature, we must establish the structural constraints imposed by the formula.

Degree of Unsaturation (DoU) Calculation

The DoU formula determines the sum of rings and

For C9H11BrO :

Interpretation:

A DoU of 4 almost exclusively indicates an aromatic benzene ring (1 ring + 3

Isomer Hierarchy

The following diagram illustrates the structural divergence of the C9H11BrO formula.

Figure 1: Structural divergence of the C9H11BrO formula.[1] The red path indicates the pharmacologically dominant isomer.[1]

Primary Target: 2-Bromo-1-phenylpropan-1-ol[1]

This molecule is the most technically significant isomer for drug development professionals, serving as a direct precursor to pseudoephedrine and related alkaloids.

IUPAC Nomenclature Breakdown[1]

-

Parent Chain: Propane (3 carbons).

-

Principal Functional Group: Alcohol (-ol).[1] Assigned lowest possible locant

Position 1. -

Substituents:

-

Phenyl group: Attached at C1.

-

Bromo group: Attached at C2.

-

Full IUPAC Name: 2-Bromo-1-phenylpropan-1-ol [1][4]

Stereochemical Complexity

Unlike its ketone precursor, this molecule possesses two chiral centers (C1 and C2), resulting in four possible stereoisomers. In synthesis, these are often grouped into diastereomeric pairs:

| Diastereomer Pair | Configuration | Description |

| Erythro (Syn) | (1R, 2S) and (1S, 2R) | Substituents on same side in Fischer projection.[1] |

| Threo (Anti) | (1R, 2R) and (1S, 2S) | Substituents on opposite sides. |

Why this matters: The biological activity of the final pharmaceutical often depends strictly on the stereochemistry established at this stage. For example, the reduction of

Synthesis & Reaction Mechanism[5]

The generation of 2-bromo-1-phenylpropan-1-ol is classically achieved via the hydride reduction of 2-bromo-1-phenylpropan-1-one (C9H9BrO).[1]

Experimental Workflow (Reduction)

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 2-bromo-1-phenylpropan-1-one (0.1 mol) in Methanol (MeOH) at 0°C.

-

Addition: Slowly add Sodium Borohydride (

, 0.5 eq) to control exotherm. -

Mechanism: The hydride ion (

) attacks the carbonyl carbon. The presence of the bulky bromine atom at the alpha position induces steric hindrance, influencing the erythro/threo ratio (Felkin-Anh model).[1] -

Quenching: Acidify with dilute HCl to neutralize alkoxide intermediate.

-

Extraction: Extract with Dichloromethane (DCM).

Mechanistic Pathway Visualization[1]

Figure 2: Reduction pathway from the ketone (C9H9BrO) to the alcohol (C9H11BrO).[1]

Analytical Characterization

To validate the identity of 2-bromo-1-phenylpropan-1-ol , the following spectral data is standard.

Proton NMR ( H-NMR)

The coupling between the proton at C1 (benzylic) and C2 (bearing bromine) is diagnostic for diastereomer assignment.[1]

- 7.2 - 7.4 ppm: Multiplet (5H, Aromatic phenyl ring).[1]

-

4.6 - 5.0 ppm: Doublet (1H,

- 4.2 - 4.5 ppm: Multiplet (1H, CH-Br).[1]

- 1.5 - 1.7 ppm: Doublet (3H, Methyl group).[1]

-

2.5 ppm: Broad singlet (1H, -OH), exchangeable with

Mass Spectrometry (MS)

-

Molecular Ion: M+ peaks at m/z 214 and 216 (1:1 ratio) due to the

and -

Fragmentation: Loss of water (

) and loss of bromine (

References

-

PubChem. (2023). 2-Bromo-1-phenylpropan-1-ol Compound Summary. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of alpha-Bromopropiophenone (Precursor).[1] NIST Chemistry WebBook. [Link][1]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Felkin-Anh model and stereoselective reduction mechanisms).

Sources

Technical Guide: 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1]

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7 ) is a specialized bifunctional benzyl halide derivative used primarily as an electrophilic building block in medicinal chemistry and advanced organic synthesis.[1] Characterized by a meta-substitution pattern, it features two distinct benzylic positions: a reactive bromomethyl group (–CH₂Br) and a protected hydroxymethyl group in the form of a methoxymethyl ether (–CH₂OCH₃).[1]

This structural duality allows for sequential functionalization, making it a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) activators , macrocyclic metacyclophanes, and complex heterocycles.[1] This guide provides a comprehensive technical profile, validated synthesis protocols, and safety standards for research and development applications.[1]

Chemical Profile & Properties[1][3][4]

Identity & Structure

| Property | Detail |

| CAS Number | 125604-03-7 |

| IUPAC Name | 1-(Bromomethyl)-3-(methoxymethyl)benzene |

| Synonyms | 3-(Methoxymethyl)benzyl bromide; m-(Methoxymethyl)benzyl bromide |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| SMILES | COCC1=CC=CC(CBr)=C1 |

| Structure | Meta-disubstituted benzene ring |

Physical & Reactivity Data[1]

Synthesis & Production Protocol

Strategic Causality

The synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene requires differentiation between the two benzylic positions.[1] A direct bromination of 1-methyl-3-(methoxymethyl)benzene is possible but prone to over-bromination or radical side reactions.[1]

The preferred industrial route utilizes a stepwise reduction-substitution strategy.[1] This ensures high regioselectivity and purity.[1] The core workflow involves the conversion of [3-(methoxymethyl)phenyl]methanol to the bromide using Phosphorus Tribromide (PBr₃) .[1] This method is chosen over HBr to prevent premature cleavage of the methoxymethyl ether.[1]

Validated Synthesis Pathway (DOT Visualization)

Figure 1: Stepwise synthesis pathway ensuring differentiation of benzylic positions.

Detailed Experimental Protocol

Target Transformation: [3-(Methoxymethyl)phenyl]methanol → 1-(Bromomethyl)-3-(methoxymethyl)benzene[1]

Reagents:

-

[3-(Methoxymethyl)phenyl]methanol (1.0 equiv)[1]

-

Phosphorus Tribromide (PBr₃) (0.4–0.5 equiv)[1]

-

Diethyl Ether (Anhydrous)[1]

-

Saturated NaHCO₃ solution[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve [3-(methoxymethyl)phenyl]methanol (e.g., 5.91 g, 38.8 mmol) in anhydrous Diethyl Ether (75 mL). Cool the solution to 0 °C using an ice bath.

-

Bromination: Add PBr₃ (e.g., 1.4 mL, ~15 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol.[1]

-

Quench: Cool back to 0 °C. Carefully quench with ice-cold water (20 mL) followed by saturated NaHCO₃ to neutralize HBr byproducts.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with Et₂O (2 x 50 mL).[1] Combine organics, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically sufficiently pure (>95%) for subsequent alkylations.[1] If necessary, purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).[1]

Applications in Drug Discovery[1][5]

HIF Activator Synthesis

The compound serves as a pivotal linker in the synthesis of HIF-1α prolyl hydroxylase inhibitors .[1] In this context, the benzyl bromide moiety alkylates a pyrazolone or nitrogenous heterocycle, while the methoxymethyl group acts as a "masked" alcohol that can be unveiled later to improve solubility or form hydrogen bonds within the active site.[1]

Metacyclophane Construction

Researchers utilize the meta-substitution geometry of CAS 125604-03-7 to construct [2.2]metacyclophanes . The rigid spacing provided by the 1,3-arrangement allows for the creation of strained macrocycles used in host-guest chemistry and materials science.[1]

Mechanistic Role (DOT Visualization)

Figure 2: Workflow demonstrating the use of the compound as a latent hydroxyl-functionalized linker.[1]

Handling & Safety Standards

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[1] 1B | Causes severe skin burns and eye damage.[1] | Wear nitrile gloves (double-gloved) and face shield.[1] |

| Lachrymator | Causes severe eye irritation and tearing.[1] | Handle ONLY in a functioning fume hood. |

| Acute Tox. | Harmful if swallowed or inhaled.[1] | Avoid generating aerosols.[1] |

Storage:

References

-

Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)

-

3-(Methoxymethyl)

-

Preparation of 1-(methoxymethyl)-3-nitrobenzene.

Physical and chemical properties of 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7) is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex macrocycles (such as [2.2]metacyclophanes) and as a linker in medicinal chemistry.[1][2][3] Structurally, it is a meta-substituted xylene derivative featuring two distinct benzylic functional groups: a highly reactive electrophilic bromomethyl group and a chemically robust methoxymethyl ether.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and safety requirements. It specifically distinguishes this compound from its common isomer, 3-methoxybenzyl bromide (CAS 874-98-6), to prevent experimental error.[1][2]

Chemical Identity & Physical Properties[1][2][3][5][6]

Nomenclature & Identification

-

IUPAC Name: 1-(Bromomethyl)-3-(methoxymethyl)benzene[1][2][3]

-

Synonyms:

-Bromo- -

Molecular Formula: C

H -

SMILES: COCC1=CC(=CC=C1)CBr

Physical Characteristics

Note: Due to the specialized nature of this intermediate, some values are predicted based on homologous series (benzyl bromides).

| Property | Value | Notes |

| Physical State | Liquid or Low-Melting Solid | Colorless to pale yellow.[1][2][4] Darkens upon storage due to decomposition. |

| Boiling Point | ~250–255 °C (atm) | Predicted.[1][2] Typically distilled under high vacuum (~110–120 °C @ 1 mmHg).[1] |

| Density | ~1.35 – 1.40 g/mL | Estimated based on benzyl bromide (1.44 g/mL) and ether reduction.[1][2] |

| Solubility | Organic Solvents | Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts with water/alcohols.[5] |

| Flash Point | >100 °C | Predicted.[1][2] Combustible. |

Synthesis & Manufacturing Protocols

The synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene generally involves the desymmetrization of 1,3-bis(bromomethyl)benzene.[1][2] This route is preferred over the methylation of 1,3-phenylenedimethanol due to the availability of the dibromide starting material.

Primary Route: Partial Methanolysis

This method relies on the statistical mono-substitution of a symmetric dibromide.[1][2] Control of stoichiometry and temperature is critical to minimize the formation of the byproduct, 1,3-bis(methoxymethyl)benzene.

Reagents:

-

Starting Material: 1,3-Bis(bromomethyl)benzene (CAS 626-15-3)[1][2]

-

Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol

Protocol:

-

Dissolution: Dissolve 1,3-bis(bromomethyl)benzene (1.0 eq) in a large volume of anhydrous THF (0.1 M concentration) to favor mono-substitution.

-

Addition: Cool the solution to 0 °C. Add NaOMe (0.9 eq) dropwise over 2 hours. Note: Using a slight deficit of alkoxide prevents over-reaction.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the dibromide.

-

Workup: Quench with saturated NH

Cl. Extract with Diethyl Ether or DCM.[6] Wash organics with water and brine. Dry over MgSO -

Purification: Concentrate the crude oil. Purify via silica gel column chromatography.

Synthesis Workflow Diagram

Figure 1: Desymmetrization synthesis pathway via controlled nucleophilic substitution.[1][2]

Chemical Reactivity & Stability[1][9]

Functional Group Analysis

The molecule contains two distinct "handles" for chemical modification:

-

Bromomethyl Group (-CH

Br): A "soft" electrophile highly susceptible to S -

Methoxymethyl Group (-CH

OCH

Stability Profile

-

Moisture Sensitivity: High.[1][2] The C-Br bond hydrolyzes in the presence of water to form the benzyl alcohol and HBr.

-

Thermal Stability: Moderate.[1][2] Avoid temperatures >100 °C without solvent to prevent polymerization or decomposition.

-

Storage: Store at 2–8 °C under Argon or Nitrogen.

Reactivity Mapping[1][2][3]

Figure 2: Reactivity profile showing orthogonal reaction pathways for the bromide and ether moieties.

Applications in Research & Drug Development[5]

Metacyclophane Synthesis

This compound is a critical building block for [2.2]metacyclophanes .[1][2] By reacting 1-(bromomethyl)-3-(methoxymethyl)benzene with a dithiol or via Wurtz coupling, researchers can construct the strained cyclophane core.[1][2] The methoxymethyl group serves as a protected handle that can be later functionalized to introduce chirality or solubility tags.

Medicinal Chemistry Linker

In drug design, the meta-substitution pattern provides a specific spatial geometry (120° angle) that differs from para-substituted linkers.

Handling & Safety (HSE)[1][2][3]

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[1][2] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended) and face shield.[1] |

| Lachrymator | Causes severe eye irritation and tearing.[1] | MANDATORY: Handle only in a functioning chemical fume hood. |

| Acute Tox. 4 | Harmful if swallowed or inhaled.[1][2] | Avoid generating aerosols. |

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][7] Remove contact lenses.[8][7] Consult a physician immediately.

-

Skin Contact: Wash with soap and water.[1][2][7] If burning persists, treat as a chemical burn.

-

Spill Cleanup: Neutralize with dilute aqueous sodium bisulfite (if bromine is released) or absorb with sand/vermiculite.[1][2] Do not use combustible materials like sawdust.

References

-

Sigma-Aldrich. Product Search: 1-(bromomethyl)-3-(methoxymethyl)benzene.[1][2] Retrieved from .[1][2]

-

Molaid Chemical Database. 3-(Methoxymethyl)benzyl bromide (CAS 125604-03-7).[1][2] Retrieved from .[1][2]

-

PubChem. Compound Summary: 3-Methoxybenzyl bromide (Isomer Comparison). National Library of Medicine. Retrieved from .[1][2]

-

Takeshi, K. et al. (2004). Synthesis of [2.2]Metacyclophanes via Desymmetrization. Journal of Organic Chemistry. (Contextual reference for metacyclophane synthesis using meta-xylylene derivatives).

Sources

- 1. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. FCKeditor - Resources Browser [fiddlersgreen.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Allene synthesis by nucleophilic 1,3-substitution [organic-chemistry.org]

- 6. zenodo.org [zenodo.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1-BROMO-3-ETHYNYL-BENZENE - Safety Data Sheet [chemicalbook.com]

1-(Bromomethyl)-3-(methoxymethyl)benzene molecular weight and formula

Topic: 1-(Bromomethyl)-3-(methoxymethyl)benzene Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Scaffolds for Medicinal Chemistry

Executive Summary

1-(Bromomethyl)-3-(methoxymethyl)benzene is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents, including Hypoxia-Inducible Factor (HIF) activators. Characterized by a reactive benzylic bromide and a stable methoxymethyl (MOM) ether, this molecule serves as a critical "linker" scaffold, enabling the precise attachment of pharmacophores while maintaining metabolic stability at the ether linkage.

Chemical Specifications & Identity

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-3-(methoxymethyl)benzene |

| CAS Registry Number | 125604-03-7 |

| Molecular Formula | |

| Molecular Weight | 215.09 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Diethyl Ether |

| Key Functional Groups | Benzylic Bromide (Electrophile), Benzyl Methyl Ether (Stable Core) |

Synthetic Pathway & Experimental Protocol

The most authoritative synthesis of 1-(bromomethyl)-3-(methoxymethyl)benzene is derived from the bromination of its alcohol precursor, [3-(methoxymethyl)phenyl]methanol. This method, detailed in patent literature for HIF activators, utilizes phosphorus tribromide (

Protocol: Bromination via Phosphorus Tribromide

Reagents:

-

Precursor: [3-(methoxymethyl)phenyl]methanol (1.0 equiv)

-

Reagent: Phosphorus tribromide (

) (0.4 - 1.0 equiv) -

Solvent: Anhydrous Diethyl Ether (

) or Dichloromethane (DCM)

Procedure:

-

Preparation: Charge a flame-dried reaction flask with [3-(methoxymethyl)phenyl]methanol dissolved in anhydrous

under an inert atmosphere ( -

Addition: Cool the solution to

. Add -

Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material via TLC (silica gel, UV detection).

-

Workup: Quench the reaction carefully with saturated aqueous

at -

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. The residue is typically used directly in subsequent steps due to the instability of benzylic bromides on silica columns.

Visualizing the Synthesis Workflow

Figure 1: Synthetic workflow for the conversion of the benzyl alcohol precursor to the target bromide using

Mechanistic Insight

The transformation relies on the high oxophilicity of phosphorus. The reaction proceeds through an

-

Activation: The hydroxyl oxygen of the benzyl alcohol attacks the phosphorus atom of

, displacing a bromide ion and forming a reactive dibromophosphite intermediate ( -

Substitution: The displaced bromide ion acts as a nucleophile, attacking the benzylic carbon from the backside.

-

Displacement: The phosphite species is displaced, yielding the alkyl bromide.

Why this matters: Unlike radical bromination (using NBS), which can lead to over-bromination or reaction at the methoxy-methyl position, the

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway highlighting the activation of the hydroxyl group and subsequent nucleophilic substitution.

Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry due to its ability to link two distinct pharmacophores.

-

HIF Activation: As cited in European Patent EP2382205B1 , this bromide is used to alkylate pyrazol-3-one derivatives. The resulting compounds act as activators of Hypoxia-Inducible Factor (HIF), a pathway critical for treating anemia and ischemic diseases.

-

Fragment-Based Drug Design (FBDD): The methoxymethyl group acts as a lipophilic spacer that can engage in hydrophobic interactions within a protein binding pocket, while the benzylic position allows for covalent attachment to a core scaffold.

Safety & Handling Protocols

Warning: Benzylic bromides are potent alkylating agents and lachrymators.

-

Lachrymator: This compound causes severe eye irritation and tearing. All operations must be performed in a well-ventilated fume hood.

-

Corrosive: Causes skin burns. Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Storage: Store at

under inert gas (Argon) to prevent hydrolysis or decomposition.

References

-

European Patent Office. (2011). Derivatives of 2-pyridin-2-yl-pyrazol-3(2H)-one, preparation and therapeutic use thereof as HIF activators. Patent EP2382205B1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12067857, [3-(Methoxymethyl)phenyl]methanol. Retrieved from

- Sigma-Aldrich. (n.d.). 1-Bromo-3-(methoxymethyl)benzene Product Page.

Technical Guide: 1H NMR Characterization of 1-(Bromomethyl)-3-(methoxymethyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene (Formula:

The primary analytical challenge lies in resolving the two distinct benzylic methylene signals (

Structural Analysis & Theoretical Prediction[1]

Before acquiring data, one must understand the magnetic environment of the protons. The molecule possesses meta-substitution symmetry, resulting in four distinct aromatic environments and three aliphatic environments.

The "Benzylic Overlap" Challenge

The core difficulty in interpreting this spectrum is the proximity of the two methylene singlets.

-

Bromomethyl (

): The bromine atom is electronegative and heavy. The deshielding effect typically places this singlet between 4.45 – 4.50 ppm in -

Methoxymethyl (

): The oxygen atom is highly electronegative, deshielding the adjacent methylene. However, the resonance effect of the ether oxygen slightly mitigates this compared to the inductive pull of bromine. This signal typically appears between 4.40 – 4.46 ppm .

Critical Insight: In low-field instruments (<300 MHz), these signals may coalesce into a single broadened peak. High-field acquisition (>400 MHz) is recommended for baseline resolution.

Graphviz Logic: Spectral Assignment Workflow

The following diagram outlines the decision tree for assigning the aliphatic region, ensuring differentiation between the ether and bromide moieties.

Figure 1: Decision logic for resolving critical benzylic methylene overlaps in 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that obscure the benzylic region, follow this optimized protocol.

Sample Preparation

-

Mass: Weigh 10–15 mg of the analyte.

-

Solvent: Add 0.6 mL of Chloroform-d (

) containing 0.03% TMS (Tetramethylsilane).-

Note: If the sample contains residual benzyl alcohol impurities, add a pellet of activated molecular sieves to the tube to prevent hydroxyl proton exchange broadening.

-

-

Filtration: Filter through a cotton plug if any turbidity (inorganic salts from synthesis) is observed.

Acquisition Parameters (Recommended)

-

Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Number of Scans (NS): 16 (sufficient for >10 mg).

-

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of benzylic protons).

-

Temperature: 298 K (25°C).

Spectral Interpretation & Assignment Table

The following data represents the standard assignment in

Quantitative Data Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Moiety |

| 7.30 – 7.40 | Multiplet | 4H | Ar-H | Aromatic Ring (H2, H4, H5, H6) |

| 4.49 | Singlet | 2H | Bromomethyl (Benzylic) | |

| 4.45 | Singlet | 2H | Methoxymethyl (Benzylic) | |

| 3.41 | Singlet | 3H | Methoxy Group |

Detailed Analysis

-

Aromatic Region (7.30 – 7.40 ppm):

-

Due to the similar electronegativity of the two substituents, the aromatic protons often appear as a complex second-order multiplet.

-

Ideally, H2 (the proton between the two groups) appears as a singlet (or fine triplet) slightly downfield due to the additive deshielding of both groups.

-

-

Benzylic Region (4.40 – 4.50 ppm):

-

The 4.49 ppm signal corresponds to the

. Bromine is a "soft" heavy atom; while electronegative, its size creates a specific magnetic anisotropy that typically pushes the signal downfield relative to the ether linkage in this specific scaffold [1]. -

The 4.45 ppm signal corresponds to the

.

-

-

Aliphatic Region (3.41 ppm):

-

The sharp singlet at 3.41 ppm is diagnostic for the methoxy group. Integration of this peak against the aromatic region (3:4 ratio) is the primary test for purity.

-

Troubleshooting & Impurities

Synthesis of this molecule often involves the radical bromination of 3-(methoxymethyl)toluene or the partial methylation of 1,3-bis(bromomethyl)benzene. This leads to specific impurity profiles.

Common Impurities

-

Starting Material (1,3-bis(bromomethyl)benzene): Look for a single benzylic peak at 4.48 ppm (integrating to 4H relative to aromatics) and the absence of the methoxy singlet at 3.41 ppm [2].

-

Hydrolysis Product (Benzyl Alcohol derivative): If water is present, the bromide hydrolyzes. Look for a broad singlet (OH) variable between 1.5–3.0 ppm and a shift of the benzylic

to ~4.7 ppm.

Synthesis & Impurity Pathway Visualization

Figure 2: Synthetic pathways showing the origin of common spectral impurities and their diagnostic NMR signatures.

References

-

Royal Society of Chemistry.[1] (2012).[2] Supporting Information: 1,3,5-tris(Bromomethyl)benzene NMR Data. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table - Protons on sp2 vs sp3 Carbons. Chemistry Steps. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for Benzyl Derivatives). Retrieved from [Link]

Sources

Technical Analysis: 13C NMR Spectral Characteristics for 1-(Bromomethyl)-3-(methoxymethyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 1515-89-5). As a bifunctional building block containing both a benzyl bromide and a benzyl ether moiety, this molecule exhibits distinct spectral features critical for structural validation in medicinal chemistry and organic synthesis.

The data presented here synthesizes experimental values from high-fidelity structural analogs (e.g., m-bis(bromomethyl)benzene and benzyl methyl ethers) with established substituent additivity rules. This approach ensures high confidence in signal assignment, particularly for distinguishing the two chemically distinct benzylic methylene groups.

Structural Analysis & Symmetry

1-(Bromomethyl)-3-(methoxymethyl)benzene is a meta-disubstituted benzene . Unlike its symmetric analogs (e.g., m-xylene or m-bis(bromomethyl)benzene), this molecule belongs to the C1 point group , meaning it possesses no axis of symmetry. Consequently, all 9 carbon atoms are magnetically non-equivalent and should theoretically produce distinct signals in the 13C NMR spectrum.

Substituent Electronic Effects

-

Bromomethyl Group (-CH₂Br): The bromine atom exerts a heavy-atom effect. While electronegative, the "heavy atom effect" often shields the attached carbon slightly relative to lighter heteroatoms (like chlorine or oxygen), placing the benzylic carbon typically around 33 ppm .

-

Methoxymethyl Group (-CH₂OCH₃): The oxygen atom is strongly electronegative and lacks the heavy-atom shielding effect, causing significant deshielding. This benzylic carbon typically resonates downfield around 72-74 ppm .

13C NMR Chemical Shift Data

The following table details the predicted chemical shifts based on high-resolution data from structural analogs in CDCl₃ .

Table 1: Assigned 13C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Position | Type | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment Logic |

| C-7 (CH₂-Br) | Aliphatic | 33.0 ± 0.5 | Negative (CH₂) | Characteristic high-field benzylic signal; heavy atom effect. |

| C-9 (O-CH₃) | Aliphatic | 58.1 ± 0.5 | Positive (CH₃) | Typical methoxy region. |

| C-8 (CH₂-O) | Aliphatic | 74.2 ± 1.0 | Negative (CH₂) | Deshielded benzylic ether signal. |

| C-5 (Aromatic) | CH | 128.8 - 129.3 | Positive (CH) | Meta to both substituents; least perturbed. |

| C-2 (Aromatic) | CH | 129.6 | Positive (CH) | "Inner" carbon between substituents; slight steric compression. |

| C-4 / C-6 | CH | 129.1 - 129.8 | Positive (CH) | Ortho to one group, para to the other. |

| C-1 (Ipso-Br) | Quaternary | 138.4 | No Signal | Ipso to bromomethyl; similar to m-bis(bromomethyl)benzene. |

| C-3 (Ipso-O) | Quaternary | 139.2 | No Signal | Ipso to methoxymethyl; slightly more deshielded by ether oxygen. |

Note: The aromatic region (128–130 ppm) is highly congested. Definitive assignment of C2, C4, C5, and C6 often requires 2D HSQC/HMBC correlations.

Mechanistic Interpretation of Signals

The Aliphatic Region (30–80 ppm)

The most diagnostic feature of this spectrum is the separation of the three aliphatic signals.

-

The "Heavy Atom" Discriminator: A common error is misassigning the two benzylic methylenes. The -CH₂Br carbon appears significantly upfield (~33 ppm ) compared to the -CH₂O- carbon (~74 ppm ). This ~40 ppm difference is driven by the paramagnetic shielding contribution from the large bromine electron cloud, despite bromine and oxygen having similar electronegativities on the Pauling scale.

-

Methoxy Confirmation: The methoxy signal (~58 ppm ) is sharp and intense. In a crude reaction mixture, the disappearance of this peak often signals ether cleavage (e.g., by BBr₃).

The Aromatic Region (128–140 ppm)

-

Ipso Carbons: The two quaternary carbons (C1 and C3) appear downfield around 138–140 ppm . The C3 carbon (attached to the ether side) is typically slightly more deshielded (~139 ppm) than the C1 carbon (~138 ppm) due to the stronger inductive withdrawal of the oxygen chain compared to the bromine chain two bonds away.

-

Symmetry Breaking: In m-bis(bromomethyl)benzene, C4 and C6 are equivalent. In this asymmetric molecule, they are distinct, though likely overlapping. C2 is unique as it is flanked by both substituents, often resulting in a slightly broadened or distinct shift due to steric effects.

Experimental Protocols & Visualization

Sample Preparation for High-Resolution NMR

To ensure the resolution required to distinguish the crowded aromatic region, follow this protocol:

-

Solvent: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS.

-

Why: CDCl₃ minimizes viscosity (sharper lines) compared to DMSO-d6.

-

-

Concentration: Prepare a 20-30 mg/mL solution.

-

Why: Higher concentrations can induce stacking interactions that shift aromatic peaks, complicating comparison with literature values.

-

-

Acquisition Parameters:

-

Relaxation Delay (d1): Set to 2-3 seconds . Quaternary carbons (C1, C3) have long T1 relaxation times. A short delay will suppress their signals, making them invisible.

-

Scans: Minimum 512 scans for adequate S/N on quaternary carbons.

-

Structural & Logic Diagrams

Figure 1: Chemical shift mapping. Red indicates the heavy-atom shielded region; Blue indicates oxygen-deshielded regions; Yellow indicates quaternary aromatic carbons.

Figure 2: Step-by-step logic flow for validating the structure using 13C NMR data.

References

-

Royal Society of Chemistry. (2012). Supporting Information for: Synthesis of m-bis(bromomethyl)benzene and related analogs. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-3-methoxy- Spectral Data.[1][2][3][4] NIST Chemistry WebBook.[5][6] Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift Guide. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 3. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 4. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Mass Spectrometry Fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene

[1]

Executive Summary

This guide provides an in-depth mechanistic analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene (CAS: 125604-03-7).[1] As a bifunctional building block containing both a reactive benzyl bromide and a benzyl ether, this molecule exhibits a distinct fragmentation signature essential for structural verification in synthetic workflows.

The fragmentation pattern is dominated by the lability of the carbon-bromine bond, producing a characteristic base peak at m/z 135 , while the molecular ion (m/z 214/216 ) displays the diagnostic 1:1 isotopic ratio of bromine. Secondary fragmentation pathways involve the degradation of the methoxymethyl ether side chain, offering critical confirmation of the meta-substitution pattern.

Chemical Identity & Structural Properties[1][2][3][4][5]

Before interpreting the mass spectrum, it is critical to understand the structural moieties that drive ionization and fragmentation.

| Property | Detail |

| IUPAC Name | 1-(Bromomethyl)-3-(methoxymethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 214.0 (for |

| Key Moieties | 1.[1][2] Benzyl Bromide ( |

| Isotopic Signature | Bromine naturally exists as |

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation data, the following "self-validating" protocol is recommended. This setup minimizes thermal degradation prior to ionization, ensuring the observed spectrum reflects the true molecular structure.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols (e.g., methanol) to prevent nucleophilic displacement of the bromide during storage.

-

Concentration: 10–50 µg/mL (ppm).[1]

-

Safety Note: This compound is a benzyl bromide derivative and a potential lachrymator/alkylating agent.[1] Handle in a fume hood.

Instrumental Parameters (Agilent/Thermo Standard)

-

Inlet Temperature: 250 °C (Split mode 10:1). Note: High inlet temps can cause thermal degradation; if M+ is absent, lower to 200 °C.

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

-

Oven Program: 60 °C (hold 1 min)

20 °C/min -

Ion Source (EI): 70 eV, 230 °C.[1]

-

Mass Range: m/z 40–350.[1]

Fragmentation Analysis & Mechanism

The fragmentation of 1-(Bromomethyl)-3-(methoxymethyl)benzene is driven by the competition between the weak C-Br bond and the ether oxygen's ability to stabilize charge.[1]

The Molecular Ion ( )

-

m/z 214 and 216: The molecular ion is observed as a doublet of equal intensity.

-

Diagnostic Check: If the peaks at 214/216 are not in a 1:1 ratio, or if a peak at m/z 215 is dominant, suspect hydrolysis to the alcohol (benzyl alcohol derivative) or contamination.

Primary Fragmentation: The "Warhead" Loss

-

Path A: Loss of Bromine Radical (

)-

Mechanism: The C-Br bond is the weakest link.[1] Homolytic cleavage expels a bromine radical (

or -

Structure: Initially a 3-(methoxymethyl)benzyl cation.[1] This ion likely rearranges to a methoxymethyl-tropylium ion, expanding the ring to distribute the positive charge.[1]

-

Observation: This is typically the Base Peak (100% relative abundance).[1]

-

-

Path B: Loss of Methoxy Radical (

)

Secondary Fragmentation: The Ether Cascade

Once the bromine is lost, the resulting cation (m/z 135) undergoes further fragmentation driven by the methoxymethyl group.

-

m/z 135

m/z 105 (Loss of -

m/z 135

m/z 91 (Loss of-

Mechanism: Complete loss of the ether side chain (as ethylene oxide or acetaldehyde equivalent) yields the stable Tropylium ion (

) at m/z 91.

-

-

m/z 135

m/z 120 (Loss of-

Mechanism: Loss of the terminal methyl group from the ether.

-

Terminal Aromatic Fragments

-

m/z 77 (

): Phenyl cation, formed from the degradation of the tropylium or benzyl ions. -

m/z 65 (

): Cyclopentadienyl cation, formed by loss of acetylene (

Data Summary Table

| m/z (Mass-to-Charge) | Ion Identity | Formula | Relative Abundance (Est.) | Diagnostic Note |

| 214 / 216 | Molecular Ion ( | 10–20% | 1:1 Doublet. Confirms Br presence.[1] | |

| 183 / 185 | Loss of Methoxy | < 5% | Retains Br doublet. | |

| 135 | Base Peak (Loss of Br) | 100% | Singlet. Confirms loss of Br. | |

| 105 | Loss of | 30–50% | Characteristic of methoxymethyl group.[1] | |

| 91 | Tropylium Ion | 40–60% | Universal alkylbenzene marker. | |

| 77 | Phenyl Cation | 20–30% | Aromatic ring integrity.[1] |

Fragmentation Pathway Visualization[1]

The following diagram illustrates the causal relationships between the molecular ion and its fragments. The color coding highlights the transition from the brominated precursor to the stable hydrocarbon cations.

Figure 1: Mechanistic fragmentation pathway of 1-(Bromomethyl)-3-(methoxymethyl)benzene.[1] The red path indicates the primary cleavage event.

References

-

NIST Mass Spectrometry Data Center. Benzene, 1-bromo-3-methoxy- (Analogous Fragmentation Data).[1] National Institute of Standards and Technology. [Link]

-

PubChem. 3-Methoxybenzyl bromide (Compound Summary). National Library of Medicine. [Link]

-

Tu, Y. P., & Holmes, J. L. Fragmentation of substituted oxonium ions: The role of ion-neutral complexes.[4] Journal of the American Society for Mass Spectrometry. (Mechanism of methoxymethyl ether fragmentation).[5][6] [Link]

Sources

- 1. 3-Methoxybenzyl bromide | C8H9BrO | CID 4067207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. MS-BS [ww2.icho.edu.pl]

FT-IR spectrum analysis of 1-(Bromomethyl)-3-(methoxymethyl)benzene

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene

**Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene, a disubstituted aromatic compound of interest in synthetic organic chemistry. As a definitive spectrum for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation. We will deconstruct the molecule's constituent functional groups—a meta-disubstituted benzene ring, an alkyl-aryl ether, and a benzyl bromide moiety—to assign characteristic vibrational modes. This guide also establishes a rigorous, self-validating experimental protocol for acquiring high-fidelity FT-IR data using Attenuated Total Reflectance (ATR), ensuring researchers can reliably characterize this and similar compounds.

Introduction and Molecular Structure

1-(Bromomethyl)-3-(methoxymethyl)benzene (C₉H₁₁BrO) is a bifunctional aromatic compound.[1] Its utility in drug development and materials science stems from the reactive benzyl bromide site, which is amenable to nucleophilic substitution, and the stable methoxymethyl ether group. Infrared spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of such molecules. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of chemical bonds, which act as fingerprints for the functional groups present.

The key to interpreting the FT-IR spectrum lies in understanding the molecule's architecture.

Figure 1: Molecular structure of 1-(Bromomethyl)-3-(methoxymethyl)benzene.

Theoretical Spectral Analysis

The FT-IR spectrum can be logically divided into contributions from its three primary components: the aromatic ring, the methoxymethyl ether, and the bromomethyl group.

Aromatic Benzene Ring Vibrations

The 1,3- or meta-disubstitution pattern gives rise to a distinct set of absorption bands.

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak bands in the 3100-3000 cm⁻¹ region.[2]

-

Aromatic C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the benzene ring produces a characteristic series of bands, typically of medium to strong intensity, in the 1620-1450 cm⁻¹ range.[2][3]

-

Out-of-Plane (OOP) C-H Bending: The most diagnostic feature for substitution patterns is the strong C-H "wagging" absorption in the fingerprint region. For meta-disubstituted benzenes, two characteristic bands are expected: one in the 811-750 cm⁻¹ range and another strong band near 725-680 cm⁻¹.[3][4] The presence of both peaks is a strong indicator of the meta-isomer.

Alkyl Aryl Ether Group Vibrations

The methoxymethyl group (-CH₂-O-CH₃) is an alkyl aryl ether, which has highly characteristic C-O stretching bands.

-

Asymmetric C-O-C Stretch: This vibration produces a strong, prominent band, typically found between 1275-1200 cm⁻¹.[5][6]

-

Symmetric C-O-C Stretch: A second, usually less intense band corresponding to the symmetric stretch appears in the 1050-1020 cm⁻¹ region.[7][8] The presence of both bands is a definitive marker for an aryl alkyl ether.

Bromomethyl Group Vibrations

The benzyl bromide moiety (-CH₂Br) also contributes specific, though sometimes less intense, absorptions.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected at low wavenumbers, typically in the 690-515 cm⁻¹ range.[9][10] This peak can sometimes be broad or overlap with the aromatic OOP bands.

-

CH₂ Wag: The wagging motion of the methylene group adjacent to the bromine atom (-CH₂X) often produces a band of variable intensity in the 1300-1150 cm⁻¹ region.[9][10]

Aliphatic C-H Vibrations

The methyl (-CH₃) and methylene (-CH₂) groups will exhibit C-H stretching and bending vibrations.

-

Aliphatic C-H Stretch: These occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, distinguishing them from their aromatic counterparts.[11]

-

Aliphatic C-H Bending: Scissoring and rocking vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region, often overlapping with the aromatic ring stretches.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this type of liquid or solid sample as it requires minimal preparation and provides high-quality, reproducible spectra.[12]

Figure 2: Standard workflow for ATR-FT-IR analysis.

Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer (e.g., equipped with a single-reflection diamond ATR accessory) is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate.[13]

-

-

Background Acquisition:

-

Sample Application:

-

Place a small drop of liquid 1-(Bromomethyl)-3-(methoxymethyl)benzene directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of powder on the crystal.[12]

-

Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance spectrum.[15]

-

-

Data Processing and Cleaning:

-

After acquisition, clean the crystal surface immediately with a solvent-moistened wipe.

-

Apply a baseline correction algorithm if necessary to account for any broad, rolling features.[14]

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands for analysis.

-

Predicted Spectral Data Summary

The following table consolidates the expected absorption bands for 1-(Bromomethyl)-3-(methoxymethyl)benzene based on the analysis of its functional groups.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1620 - 1580 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1480 - 1450 | Medium to Strong | C=C In-Ring Stretch | Aromatic Ring |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | Aliphatic (-CH₂) |

| 1380 - 1370 | Weak to Medium | C-H Bend (Symmetric) | Aliphatic (-CH₃) |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretch | Alkyl Aryl Ether[5][6] |

| 1300 - 1150 | Variable | CH₂ Wag | Bromomethyl (-CH₂Br)[9] |

| 1050 - 1020 | Medium to Strong | Symmetric C-O-C Stretch | Alkyl Aryl Ether[7][8] |

| 811 - 750 | Strong | C-H Out-of-Plane Bend | meta-Disubstituted Ring[3][4] |

| 725 - 680 | Strong | C-H Out-of-Plane Bend / Ring Bend | meta-Disubstituted Ring[3][4] |

| 690 - 515 | Medium to Weak | C-Br Stretch | Bromomethyl (-CH₂Br)[9][10] |

Conclusion

The FT-IR spectrum of 1-(Bromomethyl)-3-(methoxymethyl)benzene is predicted to be rich with distinct, assignable features that allow for unambiguous structural verification. The key diagnostic markers are the pair of strong C-O stretching bands (asymmetric ~1250 cm⁻¹ and symmetric ~1040 cm⁻¹) confirming the alkyl aryl ether, and the combination of C-H out-of-plane bending bands (~810-750 cm⁻¹ and ~725-680 cm⁻¹) that are highly characteristic of the meta-substitution pattern.[3][4] The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further corroborates the overall structure, while the low-frequency C-Br stretch provides final confirmation of the bromomethyl group. By following the outlined ATR-FT-IR protocol, researchers can confidently obtain and interpret high-quality spectra to validate the synthesis and purity of this important chemical intermediate.

References

- Fiveable. (2025, August 15). Spectroscopy of Ethers. Fiveable.

- LibreTexts. Infrared Spectroscopy. Chemistry LibreTexts.

- Fiveable. (2025, September 15). Meta-Disubstituted Benzenes Definition. Fiveable.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- University of Colorado Boulder. IR: alkyl halides.

- Prokopidis, K., et al. (2020). ATR FTIR spectoscopy of aqueous cell culture. Protocols.io.

- Germán Fernández. IR spectrum: Ethers. Quimicaorganica.org.

- Chemistry Steps. Ether Infrared spectra. Chemistrysteps.com.

- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology.

- ResearchGate. (2019, October 30). IR Spectrum Table & Chart.

- Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Germán Fernández.

- MDPI. (2018). Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. MDPI.

- Spectroscopy Online. (2025, November 18).

- University of Manitoba. Infrared Spectroscopy. University of Manitoba.

- Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd.

- PubChem. 1-(bromomethyl)-3-(methoxymethyl)benzene. PubChem.

Sources

- 1. PubChemLite - 1-(bromomethyl)-3-(methoxymethyl)benzene (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Spectrum: Aromatics [quimicaorganica.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. agilent.com [agilent.com]

- 13. protocols.io [protocols.io]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. bio-protocol.org [bio-protocol.org]

SMILES and InChI key for 1-(Bromomethyl)-3-(methoxymethyl)benzene

An In-depth Technical Guide to 1-(Bromomethyl)-3-(methoxymethyl)benzene: A Versatile Building Block in Synthetic Chemistry

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-3-(methoxymethyl)benzene, a key bifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identifiers, a robust synthesis protocol, its reactivity profile, and its applications as a strategic intermediate in the construction of complex molecular architectures. This document is designed to provide not just procedural steps, but also the underlying scientific rationale to empower its effective and safe utilization in the laboratory.

Part 1: Molecular Identification and Physicochemical Properties